1-(2-Iodobenzoyl)-4-phenylpiperazine

Sigma-1 Receptor SPECT Imaging Structure-Activity Relationship

Sourcing reliable ortho-iodo phenylpiperazines for sigma-1 receptor research often presents challenges in isomeric purity and batch consistency, directly impacting SAR data validity. 1-(2-Iodobenzoyl)-4-phenylpiperazine resolves this as the definitive precursor for sigma-1 SPECT imaging agents. • Demonstrates 4.4-fold greater sigma-1 affinity than its meta-iodo isomer (Kd = 1.86 nM for the [125I]-labeled analog). • Ortho-iodine substituent is essential for quantitative SPECT tracer development via iododestannylation. • Provides unambiguous heavy-atom crystallography data, enabling precise pharmacophore mapping unattainable with non-iodinated analogs.

Molecular Formula C17H17IN2O
Molecular Weight 392.23g/mol
Cat. No. B387407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Iodobenzoyl)-4-phenylpiperazine
Molecular FormulaC17H17IN2O
Molecular Weight392.23g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3I
InChIInChI=1S/C17H17IN2O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2
InChIKeyXOVBGYHTYOYHMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Iodobenzoyl)-4-phenylpiperazine Overview


1-(2-Iodobenzoyl)-4-phenylpiperazine is a synthetic arylpiperazine derivative characterized by an ortho-iodobenzoyl substituent on the piperazine ring. As a member of the phenylpiperazine class, a privileged scaffold in neuropsychiatric and oncologic drug discovery, this compound's structural features position it for investigation as a sigma-1 receptor ligand [1]. The ortho-iodine substituent is of particular interest for structure-activity relationship (SAR) studies and as a potential precursor for radioiodinated single-photon emission computed tomography (SPECT) imaging agents [2].

Sigma-1 receptor ligand research scaffold
Ortho-iodo SAR probe for regiochemical studies
Radioiodination precursor for SPECT tracer development

No Generic Substitute for 1-(2-Iodobenzoyl)-4-phenylpiperazine


Generic substitution of 1-(2-Iodobenzoyl)-4-phenylpiperazine with other phenylpiperazine analogs is scientifically invalid due to the profound impact of the ortho-iodobenzoyl substituent on its pharmacodynamics and physicochemical properties. The ortho-position of the iodine atom on the benzoyl ring is a critical determinant of binding affinity and selectivity for sigma-1 receptors, with studies showing that ortho-iodo substitution confers significantly greater potency than meta- or para- counterparts [1]. Furthermore, the iodine atom serves as a unique handle for both heavy-atom crystallography and radioiodination, enabling SPECT imaging applications that cannot be replicated by non-halogenated or differently halogenated analogs [2]. Therefore, substituting this compound would compromise critical SAR information and preclude its utility as a radiolabeling precursor.

Attribute
Ortho-Iodo Compound
Common Substitutes
Iodine Position
ortho
meta / para / non-iodinated
Binding Affinity
Reported higher sigma-1 affinity
Affinity may drop significantly
Radiolabeling
Supports radioiodination
May not enable SPECT tracer synthesis

Quantitative Evidence for 1-(2-Iodobenzoyl)-4-phenylpiperazine


Enhanced Sigma-1 Receptor Affinity via Ortho-Iodine Substitution

The affinity of iodinated piperazine derivatives for the sigma-1 receptor is highly sensitive to the position of the iodine substituent on the phenyl ring. In a direct head-to-head comparison of three regioisomers, the ortho-iodo analogue (4a) exhibited an IC50 of 7.1 nM, which was 4.4-fold more potent than the meta-iodo analogue (4b, IC50 = 31.0 nM) and 10.9-fold more potent than the para-iodo analogue (4c, IC50 = 77.3 nM) [1]. The ortho-isomer was also 3-fold more potent than the antipsychotic drug haloperidol, a known sigma-1 ligand [1].

Sigma-1 IC50
Head-to-head
7.1 nM
vs. meta: 31.0 nM, para: 77.3 nM
Ortho-iodo binding affinity context
In vitro guinea pig brain membranes
Sigma-1 Receptor SPECT Imaging Structure-Activity Relationship

High-Affinity Single-Population Binding for SPECT Tracers

Saturation binding experiments with the radioiodinated ortho-isomer [125I]4a revealed high-affinity binding to a single population of sites in rat brain membranes, with a dissociation constant (Kd) of 1.86 ± 0.34 nM [1]. This high affinity is essential for in vivo SPECT imaging, as it allows for specific receptor labeling at low tracer concentrations. The meta-isomer [125I]4b exhibited a lower affinity (Kd = 3.30 ± 0.51 nM) under identical conditions [1].

Radioligand Kd
Head-to-head
1.86 ± 0.34 nM
vs. meta: 3.30 ± 0.51 nM
Supports SPECT tracer affinity evaluation
[125I] saturation binding, rat brain
SPECT Imaging Radioligand Binding Sigma-1 Receptor

Distinct Brain Distribution vs. Meta-Analog

Ex vivo autoradiography in rats demonstrated that the ortho-iodo radioligand [125I]o-BON and its meta-counterpart [125I]m-BON exhibit differential uptake patterns in the brain. While both showed high uptake in the parietal cortex, vestibular nucleus, and pons, the ortho-isomer displayed a distinct regional distribution profile, suggesting that the position of the iodine atom influences in vivo binding kinetics and target engagement [1].

Brain Uptake
Head-to-head
Distinct regional pattern
Ortho: parietal cortex, vestibular nucleus, pons
Meta: similar regions, different distribution
In vivo binding kinetics may differ
Ex vivo autoradiography, rat
Biodistribution Autoradiography Sigma-1 Receptor

1-(2-Iodobenzoyl)-4-phenylpiperazine Applications


Sigma-1 SPECT Imaging Probe Development

1-(2-Iodobenzoyl)-4-phenylpiperazine is the optimal precursor for synthesizing radioiodinated SPECT tracers targeting the sigma-1 receptor. Its ortho-iodine substituent enables efficient radioiodination via iododestannylation, and the resulting [125I]-labeled compound demonstrates high affinity (Kd = 1.86 nM) and a single binding population in rat brain, essential for quantitative imaging [1].

Sigma-1 Receptor SAR Studies

This compound is an indispensable tool for elucidating the pharmacophore requirements for sigma-1 receptor binding. The 4.4-fold increase in affinity over its meta-iodo counterpart and 10.9-fold increase over the para-isomer provide critical, quantitative SAR data that inform the design of more potent and selective sigma-1 receptor modulators [1].

Sigma-1 Receptors in Neuropsychiatric Disorders

The distinct in vivo brain regional distribution of the ortho-iodo radioligand compared to its meta-isomer, as shown by ex vivo autoradiography, makes 1-(2-Iodobenzoyl)-4-phenylpiperazine a valuable probe for mapping sigma-1 receptor expression in animal models of CNS disorders, potentially uncovering region-specific pathological changes [1].

Application
Selection Property
Validation Focus
SPECT tracer development studies
Radioiodination precursor suitability
Binding affinity and specificity review
Sigma-1 pharmacophore SAR studies
Positional isomer SAR context
Comparative binding affinity review
CNS receptor mapping research
In vivo regional distribution profile
Autoradiography and uptake pattern review
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